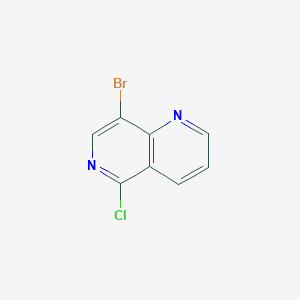

8-Bromo-5-chloro-1,6-naphthyridine

説明

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental structural motifs found in a vast array of natural products and synthetic drugs. Their prevalence in pharmaceuticals is a testament to their ability to interact with biological targets such as enzymes and receptors with high affinity and specificity. The presence of nitrogen atoms in these cyclic structures allows for the formation of crucial hydrogen bonds, which are vital for molecular recognition and binding to biological macromolecules. This has led to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Overview of Naphthyridine Isomers and Their Biological Relevance

Naphthyridines are a group of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. There are ten possible isomers of naphthyridine, each differing in the relative positions of the two nitrogen atoms. This structural diversity gives rise to a wide spectrum of biological activities. For instance, the 1,8-naphthyridine (B1210474) core is found in the antibacterial agent nalidixic acid, while derivatives of 1,5-naphthyridine (B1222797) have been investigated as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor. bldpharm.com The 1,6-naphthyridine (B1220473) isomer, the focus of this article, has also demonstrated significant potential in medicinal chemistry, with its derivatives exhibiting a range of biological effects.

Historical Context of 1,6-Naphthyridine Research

The exploration of naphthyridine chemistry dates back to the late 19th and early 20th centuries. Initial research focused on the synthesis and characterization of the parent naphthyridine isomers. Over the years, the development of more sophisticated synthetic methodologies has allowed for the preparation of a wide variety of substituted naphthyridine derivatives. This has, in turn, fueled investigations into their potential as therapeutic agents. Research into 1,6-naphthyridines, in particular, has gained momentum in recent decades as their utility as a scaffold for drug design has become increasingly apparent.

Rationale for Focusing on the 8-Bromo-5-chloro-1,6-naphthyridine Motif

The this compound scaffold is of particular interest to medicinal chemists for several key reasons. The presence of two distinct halogen atoms, bromine at the 8-position and chlorine at the 5-position, provides two reactive handles for further chemical modification. This allows for the systematic and regioselective introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. For example, the bromine atom can be selectively displaced or used in a coupling reaction, followed by a different transformation at the chlorine-substituted position. This versatility makes this compound a valuable intermediate for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Data on this compound and Related Compounds

Below are tables summarizing key information about the title compound and its precursors, as well as examples of biologically active 1,8-naphthyridine derivatives to highlight the therapeutic potential of the broader naphthyridine class.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | PubChem nih.gov |

| Molecular Weight | 243.49 g/mol | PubChem nih.gov |

| CAS Number | 909649-12-3 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| SMILES | C1=CC2=C(C(=CN=C2Cl)Br)N=C1 | PubChem nih.gov |

Table 2: Synthetic Precursors for this compound

| Compound Name | CAS Number | Role in Synthesis |

| 8-Bromo-1,6-naphthyridin-5(6H)-one | 155057-97-9 | Starting material for chlorination to yield the title compound. chemicalbook.com |

| Trichlorophosphate | 1314-56-3 | Reagent for the conversion of the keto group to a chloro group. chemicalbook.com |

Table 3: Examples of Biologically Active 1,8-Naphthyridine Derivatives

| Compound | Biological Activity | Reference |

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide) | Potent cytotoxicity against MIAPaCa and K-562 cancer cell lines. | tandfonline.com |

| Compound 36 (Halogen substituted 1,8-naphthyridine-3-carboxamide) | Potent cytotoxicity against PA-1 cancer cell line. | tandfonline.com |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative) | Potent cytotoxicity against PA-1 and SW620 cancer cell lines. | tandfonline.com |

| Compound 12 (1,8-naphthyridine-3-carboxamide derivative) | High cytotoxicity in HBL-100 (breast) cancer cell line. | nih.gov |

| Compound 17 (1,8-naphthyridine-3-carboxamide derivative) | High cytotoxicity in KB (oral) cancer cell line. | nih.gov |

| Compound 22 (1,8-naphthyridine-3-carboxamide derivative) | High cytotoxicity in SW-620 (colon) cancer cell line. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

8-bromo-5-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJYLYMBZVFAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2Cl)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582253 | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909649-12-3 | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 5 Chloro 1,6 Naphthyridine and Its Derivatives

Strategies for Halogenation at C-5 and C-8 Positions of the 1,6-Naphthyridine (B1220473) Nucleus

The introduction of halogen atoms at specific positions of the 1,6-naphthyridine core is a key step in the synthesis of the target compound and its analogues. The reactivity of the naphthyridine ring allows for selective halogenation under appropriate conditions.

A primary route to 8-bromo-5-chloro-1,6-naphthyridine involves the chlorination of a pre-brominated precursor. Specifically, the synthesis can be achieved from 8-bromo-1,6-naphthyridin-5(6H)-one. chemicalbook.com The chlorination of the C-5 position is accomplished by treating the naphthyridinone with a chlorinating agent such as trichlorophosphate (phosphorus oxychloride, POCl₃). This reaction is typically carried out at elevated temperatures, for instance, at 100°C for an extended period of 28 hours, to ensure complete conversion to the desired 5-chloro derivative. chemicalbook.com This method highlights a common strategy where one halogen is incorporated into an advanced intermediate, followed by the introduction of the second halogen.

The synthesis of the brominated precursor, 8-bromo-1,6-naphthyridin-5(6H)-one, can be achieved through electrophilic bromination of the corresponding 1,6-naphthyridin-5(6H)-one. The electron-rich nature of the pyridine (B92270) ring directs the electrophilic attack. For instance, bromination of 1,6-naphthyridin-5(6H)-one with N-bromosuccinimide (NBS) in a suitable solvent like 1,2-dichloroethane (B1671644) at room temperature can selectively introduce a bromine atom at the C-3 position. A similar principle can be applied to achieve bromination at the C-8 position, depending on the specific reaction conditions and the directing effects of existing substituents.

Precursor-Based Synthesis Approaches

The construction of the this compound scaffold can be achieved by building upon pre-existing pyridine or pyridone rings. These approaches offer versatility in introducing substituents at various positions of the final naphthyridine system.

Construction from Preformed Pyridine Rings

The synthesis of the 1,6-naphthyridine skeleton can commence from appropriately substituted pyridine derivatives. A common strategy involves the cyclization of a pyridine precursor that already contains some of the required functional groups. For instance, derivatives of 4-aminopyridine (B3432731) can serve as starting materials. lookchem.com The classical Skraup reaction, which involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, is a well-established method for synthesizing quinolines and can be adapted for naphthyridines. lookchem.com Refinements to this often vigorous reaction have led to more controlled preparations of 1,6-naphthyridine. lookchem.com

Another approach involves the use of 4-chloropyridine (B1293800) derivatives. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, followed by condensation with a suitable partner like methyl phenylacetate (B1230308) to construct the second ring of the 1,6-naphthyridin-2(1H)-one system. mdpi.com By choosing a pyridine precursor already bearing a bromine atom at the desired position, this strategy can be adapted for the synthesis of 8-bromo-substituted naphthyridines.

Construction from Preformed Pyridone Rings

Pyridone rings are also valuable precursors for the synthesis of 1,6-naphthyridinones, which can then be converted to the target halogenated compounds. The synthesis of 1,6-naphthyridin-5(6H)-one, a key precursor to this compound, can be achieved from 2-(2,2-dimethoxyethyl)nicotinamide. This nicotinamide (B372718) derivative undergoes acid-catalyzed cyclization upon refluxing with an acid like p-toluenesulfonic acid (TsOH) in toluene (B28343) to yield 1,6-naphthyridin-5(6H)-one. This naphthyridinone can then be brominated at the C-8 position and subsequently chlorinated at the C-5 position as described in section 2.1.

Furthermore, multi-component reactions offer an efficient route to highly functionalized 1,6-naphthyridines from simple precursors. For example, a one-pot, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro chemicalbook.comlookchem.comnaphthyridines has been developed using methyl ketones, amines, and malononitrile (B47326) in water. lookchem.comnih.gov This highlights the potential for convergent synthetic strategies to build the naphthyridine core.

Utilizing Halogenated Pyridine Intermediates

The use of pre-halogenated pyridine intermediates provides a direct route to incorporating the necessary halogen atoms into the final 1,6-naphthyridine structure. For example, the synthesis of benzo[b] chemicalbook.comlookchem.comnaphthyridine derivatives has been achieved starting from anthranilic acids and 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride, leading to 10-chloro-1,2,3,4-tetrahydrobenzo[b] chemicalbook.comlookchem.comnaphthyridines. nih.govmdpi.com This demonstrates the principle of using a chlorinating agent during the cyclization step to install the chloro-substituent.

Similarly, starting with a brominated pyridine precursor would allow for the direct incorporation of the bromine atom. The choice of a di-halogenated pyridine, such as a bromochloropyridine, could potentially lead to the direct formation of the di-halogenated naphthyridine ring system, although the regioselectivity of the cyclization would need to be carefully controlled.

Advanced Synthetic Transformations

The halogen atoms in this compound serve as versatile handles for further functionalization through various modern synthetic methodologies, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective functionalization using palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, allowing for sequential modifications.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide. organic-chemistry.org The this compound can selectively undergo Suzuki-Miyaura coupling at the more reactive C-8 position with various boronic acids or their esters in the presence of a palladium catalyst, a base, and a suitable ligand. harvard.edunih.gov Typical conditions might involve a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃ or K₂CO₃. harvard.edugoogle.com The choice of ligand can be crucial for achieving high yields and selectivity. reddit.com Subsequent coupling at the C-5 position would require more forcing conditions or a different catalyst system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted naphthyridines. wikipedia.orgorganic-chemistry.orglibretexts.org The this compound can be reacted with primary or secondary amines at the C-8 position under standard Buchwald-Hartwig conditions, which typically involve a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃). wikipedia.orgrug.nlcapes.gov.br Similar to the Suzuki coupling, selective amination at the C-8 position is expected due to the higher reactivity of the C-Br bond.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. researchgate.net This reaction is particularly effective for the arylation or alkenylation of halogenated heterocycles like this compound. The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with the halide in the presence of a palladium catalyst and a base. researchgate.net Given the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions, selective coupling can often be achieved. The C-Br bond at the 8-position is generally more reactive than the C-Cl bond at the 5-position, allowing for regioselective introduction of an aryl or vinyl group at C8. Subsequent coupling at the C5 position can be achieved under more forcing conditions. This methodology tolerates a wide array of functional groups, making it a powerful tool for creating diverse derivatives. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Reactant | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Chloro-8-phenyl-1,6-naphthyridine |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Chloro-8-(4-methoxyphenyl)-1,6-naphthyridine |

This table presents typical, illustrative conditions for the Suzuki-Miyaura reaction on a dihalogenated naphthyridine scaffold based on established protocols for similar substrates.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction enables the synthesis of arylamines from aryl halides and primary or secondary amines. researchgate.net For this compound, this reaction provides a direct route to introduce a wide range of amino substituents. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the C8 position. acs.org The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and can be tailored to the specific amine being coupled. researchgate.net This strategy is fundamental in medicinal chemistry for synthesizing structures that can mimic hydrogen bond donors and acceptors found in biological targets.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Reactant | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 4-(5-Chloro-1,6-naphthyridin-8-yl)morpholine |

| This compound | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | N-Phenyl-5-chloro-1,6-naphthyridin-8-amine |

This table provides illustrative examples of Buchwald-Hartwig amination on a dihalogenated naphthyridine scaffold, based on standard catalytic systems.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is the most common method for introducing alkyne moieties onto aryl or vinyl halides. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgsoton.ac.uk In the context of this compound, the Sonogashira coupling can be employed to install terminal alkynes, again with expected regioselectivity for the more reactive C8-Br bond. soton.ac.uk The resulting alkynyl-naphthyridines are versatile intermediates that can undergo further transformations, such as cycloadditions or subsequent coupling reactions, to build more complex molecular architectures. nih.gov

Table 3: Exemplary Sonogashira Coupling Reactions

| Reactant | Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 5-Chloro-8-(phenylethynyl)-1,6-naphthyridine |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 5-Chloro-8-((trimethylsilyl)ethynyl)-1,6-naphthyridine |

This table illustrates potential Sonogashira coupling reactions on the target scaffold based on established procedures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine rings in the 1,6-naphthyridine system makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the halide ion. libretexts.orgyoutube.com The chlorine atom at the C5 position and the bromine atom at the C8 position are both activated towards SNAr. The relative reactivity can be influenced by the reaction conditions and the nucleophile used. This pathway is particularly useful for introducing oxygen, nitrogen, and sulfur nucleophiles.

Cyclization Reactions for Naphthyridine Ring Formation

The construction of the fundamental 1,6-naphthyridine ring system is achieved through various cyclization strategies. researchgate.net These methods typically involve the formation of one of the pyridine rings from a pre-existing, appropriately substituted pyridine or piperidine (B6355638) precursor. nih.gov Classic methods like the Skraup synthesis or Friedländer condensation can be adapted for naphthyridine synthesis. researchgate.net More contemporary approaches often rely on transition-metal-catalyzed intramolecular cyclizations. For instance, an intramolecular Heck-type 6-exo-trig cyclization can be used to form the second ring and produce tetrahydrobenzo[b] Current time information in Pasuruan, ID.mdpi.com-naphthyridine derivatives. researchgate.net Another strategy involves the cyclization of an amide onto an ester group, which can be facilitated by adjusting the pH of the reaction mixture. acs.org These cyclization reactions are crucial for the de novo synthesis of the naphthyridine core, upon which specific halogenation patterns can be installed. libretexts.orgresearchgate.net

Regioselective Synthesis of this compound and Related Halogenated Analogs

The precise placement of halogen substituents on the 1,6-naphthyridine scaffold is critical for controlling subsequent functionalization reactions. Achieving regioselectivity in the synthesis of compounds like this compound requires careful control over the synthetic route and halogenation conditions. researchgate.net The synthesis often starts from a pre-formed naphthyridine or a pyridine precursor that already contains directing groups. The electronic properties of the ring and the steric environment around each position will dictate the outcome of electrophilic halogenation. For example, the synthesis of related benzo[h] Current time information in Pasuruan, ID.mdpi.comnaphthyridines has been achieved with high regioselectivity. researchgate.netresearchgate.net The synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one can serve as a key intermediate, which upon treatment with a chlorinating agent like trichlorophosphate, yields this compound. chemicalbook.com The ability to control the position of halogenation is a key challenge and an area of active research in the synthesis of functionalized heterocyclic compounds. mdpi.com

Stereoselective Synthesis and Chiral Resolution (if applicable for derivatives)

The introduction of chirality into derivatives of this compound is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. While direct stereoselective synthesis or chiral resolution of this compound itself is not extensively documented, methodologies applied to the broader 1,6-naphthyridine class and related heterocyclic systems provide a clear framework for obtaining enantiomerically pure or enriched derivatives. These strategies primarily fall into two categories: stereoselective synthesis, where a chiral center is created under the influence of a chiral catalyst or auxiliary, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Diastereoselective Synthesis

Diastereoselective reactions offer a powerful method for the synthesis of chiral molecules by creating a new stereocenter in a substrate that already contains one or by reacting a prochiral substrate with a chiral reagent.

A notable example of diastereoselective synthesis within the 1,6-naphthyridine family involves a multi-component coupling reaction. The reaction of 4-aminopyridine with cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA), has been shown to produce pyrano- and furano-naphthyridine derivatives. ekb.eg This process exhibits high diastereoselectivity, predominantly yielding the cis diastereomer. Interestingly, the diastereoselectivity can be influenced by the reaction conditions; the addition of water as a reagent can shift the selectivity towards the trans isomer. ekb.eg This method highlights the potential for creating specific diastereomers of fused 1,6-naphthyridine systems, which could be relevant for derivatives of this compound.

Table 1: Diastereoselective Synthesis of Fused 1,6-Naphthyridine Derivatives

| Reactants | Catalyst | Key Feature | Predominant Diastereomer |

|---|---|---|---|

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor sulfonic acid (CSA) | Multi-component coupling | cis |

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor sulfonic acid (CSA) with water | Shift in diastereoselectivity | trans |

Source: ekb.eg

Enantioselective Synthesis

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. A prominent strategy for achieving this in related heterocyclic systems is through asymmetric hydrogenation, often employing transition metal catalysts with chiral ligands.

While not applied directly to this compound, the ruthenium-catalyzed enantioselective hydrogenation of other naphthyridine isomers, such as 1,8- and 1,5-naphthyridines, has been successfully demonstrated. nih.govfigshare.comthieme-connect.deresearchgate.net These reactions can yield tetrahydro-naphthyridine derivatives with excellent enantiomeric excess (up to 99% ee) and full conversion. nih.govfigshare.com The catalysts are typically chiral cationic ruthenium diamine complexes. nih.govfigshare.com This methodology provides a practical route to valuable chiral heterocyclic building blocks. Given the structural similarities, it is plausible that similar catalytic systems could be adapted for the enantioselective reduction of appropriately substituted dihydronaphthyridine precursors of this compound derivatives.

Table 2: Ruthenium-Catalyzed Enantioselective Hydrogenation of Naphthyridine Derivatives

| Substrate Class | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2,7-Disubstituted 1,8-Naphthyridines | Chiral Cationic Ruthenium Diamine Complexes | 1,2,3,4-Tetrahydro-1,8-naphthyridines | Up to 99% |

| 2,6-Disubstituted 1,5-Naphthyridines | Chiral Cationic Ruthenium Complexes | Chiral 1,5-Diaza-cis-decalins | High |

Source: nih.govfigshare.comresearchgate.net

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a common and important technique when direct stereoselective synthesis is not feasible or has been unsuccessful.

Diastereomeric Salt Formation and Crystallization

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting a racemic mixture, for instance, a carboxylic acid derivative of this compound, with a single enantiomer of a chiral base (a resolving agent). libretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the target compound can be recovered by removing the resolving agent. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethanamine. libretexts.org For basic derivatives of this compound, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid would be employed. libretexts.org

A case study on the resolution of racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridines, which are structurally related to potential precursors of 1,6-naphthyridine derivatives, illustrates this principle effectively. nih.gov The racemic mixture was reacted with a chiral auxiliary to form diastereomeric esters, which were then separated by selective crystallization. nih.gov

Chiral Chromatography

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers. eijppr.comcsfarmacie.czsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.comcsfarmacie.cz There is a wide variety of CSPs available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.com The choice of CSP and the mobile phase is crucial for achieving effective separation. csfarmacie.cz For derivatives of this compound, a screening of various chiral columns and solvent systems would be necessary to identify the optimal conditions for resolution. For example, the resolution of racemic 1,1'-bi-2-naphthol (B31242) has been extensively studied using various CSPs, demonstrating the effectiveness of this technique for naphthyl-containing compounds. nih.gov

Structure Activity Relationship Sar Studies of 8 Bromo 5 Chloro 1,6 Naphthyridine Derivatives

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Activity

The presence and nature of halogen substituents on a drug molecule can significantly influence its physicochemical properties and, consequently, its biological activity. Halogens can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical for its interaction with biological targets.

In the context of 1,6-naphthyridine (B1220473) derivatives, the introduction of bromine and chlorine atoms at specific positions is a key strategy in medicinal chemistry. While direct studies on the biological impact of the 8-bromo and 5-chloro substitutions on the 1,6-naphthyridine core are not extensively detailed in publicly available research, general principles of SAR for halogenated heterocycles can be applied. For instance, the introduction of a bromine atom can enhance binding affinity through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic atom on a biological target. The chlorine atom, being highly electronegative, can alter the electronic landscape of the naphthyridine ring, influencing its reactivity and potential for hydrogen bonding.

Research on other halogenated naphthyridine series has shown that the type and position of the halogen can be critical for activity. For example, in a series of 1,8-naphthyridine (B1210474) derivatives, bromination of the naphthyridine skeleton was found to enhance antibacterial activity against B. cereus. acs.org Similarly, studies on other heterocyclic compounds have demonstrated that going from lighter to heavier halogens (e.g., fluorine to iodine) can increase inhibitory properties against both Gram-positive and Gram-negative pathogens, suggesting that the size and polarizability of the halogen are important factors.

Positional Isomerism and its Influence on Pharmacological Profiles

The differing positions of the bromine and chlorine atoms would alter the molecule's dipole moment, shape, and the accessibility of the nitrogen atoms for potential interactions. These changes can affect how the molecule fits into a binding pocket of a protein, its absorption, distribution, metabolism, and excretion (ADME) properties.

Rational Design of Derivatives for Enhanced Potency and Selectivity

The rational design of derivatives based on a lead compound like 8-Bromo-5-chloro-1,6-naphthyridine is a cornerstone of modern drug discovery. This process involves making targeted modifications to the chemical structure to improve its therapeutic properties. For the 1,6-naphthyridine scaffold, research has shown that it is a promising core for the development of inhibitors for targets such as c-Met kinase. Current time information in Pasuruan, ID.

The design of novel 1,6-naphthyridine derivatives often involves a "scaffold hopping" strategy, where the core structure is modified while retaining key pharmacophoric features. Current time information in Pasuruan, ID. A comprehensive SAR study on a series of 1H-imidazo[4,5-h] Current time information in Pasuruan, ID.acs.orgnaphthyridin-2(3H)-one-based c-Met kinase inhibitors revealed that specific substitutions at different positions were crucial for activity. For instance, an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were found to be essential for effective inhibition. nih.gov Furthermore, introducing a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency. nih.gov These findings highlight the importance of systematic exploration of the chemical space around the 1,6-naphthyridine core.

A recent study also reported a method for the rapid diversification of the 1,6-naphthyridine scaffold via heteroaryl ditriflate intermediates, which allows for the expeditious exploration of substitutions at each position to facilitate SAR studies. ekb.eg This approach could be instrumental in designing and synthesizing novel derivatives of this compound to optimize their biological activity.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational tools are invaluable in modern drug design for understanding and predicting the SAR of compounds before their synthesis, thereby saving time and resources.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. While specific docking studies for this compound are not published, docking simulations have been successfully applied to other naphthyridine derivatives to elucidate their binding modes.

For example, in a study of 1,8-naphthyridine derivatives as potential anti-breast cancer agents, molecular docking was used to investigate their interaction with the human estrogen receptor. epa.gov Similarly, docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives with Salmonella typhi OmpF complexed with ciprofloxacin (B1669076) revealed potential mechanisms of antibacterial action. mdpi.com These examples demonstrate the utility of docking in understanding how ligands interact with their targets and in guiding the design of more potent derivatives.

For this compound, docking studies could be employed to predict its binding to various kinase domains or other relevant biological targets. This would help in understanding the role of the bromo and chloro substituents in the binding interaction and guide the design of new analogs with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While no specific QSAR models for this compound derivatives are available, QSAR studies have been performed on other classes of naphthyridines. For instance, a QSAR study of substituted 1,3,4-oxadiazole (B1194373) naphthyridines as HIV-1 integrase inhibitors identified key physicochemical descriptors that significantly affect their inhibitory activity. Current time information in Pasuruan, ID. The study concluded that the valence connectivity index, the lowest unoccupied molecular orbital (LUMO) energy, and the dielectric energy were important for the inhibition of HIV-1 integrase. Current time information in Pasuruan, ID.

Another QSAR analysis was applied to a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity, providing insights into the structural features related to their activity. nih.gov These studies underscore the potential of QSAR in guiding the optimization of naphthyridine-based compounds. A future QSAR study on a series of this compound derivatives could provide a predictive model to guide the synthesis of new compounds with enhanced biological activity.

Pharmacological Investigations of 8 Bromo 5 Chloro 1,6 Naphthyridine and Its Analogs

Biological Targets and Mechanisms of Action

The unique chemical structure of the 1,6-naphthyridine (B1220473) core allows for diverse interactions with various biological targets, making it a point of interest for the development of novel therapeutic agents.

Kinases are a significant class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Several 1,6-naphthyridine derivatives have been investigated as potent kinase inhibitors.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for cell proliferation, survival, and motility. nih.gov Its aberrant activation is linked to various cancers, making it an attractive therapeutic target. wikipedia.orgyoutube.com Researchers have designed and synthesized novel 1,6-naphthyridine derivatives as c-Met kinase inhibitors. nih.gov In one study, a series of 1,6-naphthyridine compounds were evaluated for their c-Met kinase inhibitory activity, with some derivatives showing promising results. nih.gov For instance, compounds 26b and 26c from this series exhibited significant enzymatic and cytotoxic activities. nih.gov Another study focused on N-substituted-3-phenyl-1,6-naphthyridinone derivatives, leading to the discovery of compound 4r which showed comparable c-Met potency to the known inhibitor Cabozantinib and excellent tumor growth inhibition in a human glioblastoma xenograft model. nih.gov

Table 1: c-Met Kinase Inhibitory Activity of 1,6-Naphthyridine Analogs

| Compound | c-Met Kinase IC50 (nM) | Reference |

| 26b | Data not specified | nih.gov |

| 26c | Data not specified | nih.gov |

| 4r | Comparable to Cabozantinib | nih.gov |

Note: Specific IC50 values for compounds 26b and 26c were not provided in the abstract.

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. As such, SYK inhibitors are being explored for the treatment of various allergic and inflammatory diseases, as well as certain cancers. nih.gov Novel 5,7-disubstituted tandfonline.comnih.govnaphthyridines have been identified as potent inhibitors of SYK. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these compounds revealed that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, enhanced the inhibitory potency. nih.govresearchgate.net The 1,6-naphthyridine skeleton is considered a key basic structure for developing SYK inhibitors.

Table 2: SYK Kinase Inhibitory Activity of 1,6-Naphthyridine Analogs

| Compound Class | Key Structural Features | Potency | Reference |

| 5,7-disubstituted tandfonline.comnih.govnaphthyridines | 7-aryl group and 5-aminoalkylamino substituents | Potent inhibitors | nih.govresearchgate.net |

| 7-(1-alkylpyrazol-4-yl)-N-[(4-fluoro-4-piperidyl)methyl]-1,6-naphthyridin-5-amines | Chiral 1,6-naphthyridine derivatives | Potent SYK kinase inhibitors | nih.gov |

Beyond c-Met and SYK, the naphthyridine scaffold has been explored for its inhibitory activity against other kinases. For example, vosaroxin, a naphthyridine derivative, is known to inhibit topoisomerase II, a key enzyme in DNA replication, and has shown potent anticancer activity. nih.gov Additionally, certain naphthyridine derivatives have been found to have antimitotic effects, suggesting an interaction with microtubules. nih.gov The versatility of the naphthyridine core allows for chemical modifications that can lead to the discovery of inhibitors for a variety of kinase targets.

The therapeutic potential of 1,6-naphthyridine derivatives extends to the inhibition of other crucial enzymes.

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation. nih.gov Inhibition of PDE5 leads to increased cGMP levels, which has therapeutic applications in conditions like erectile dysfunction and pulmonary arterial hypertension. nih.gov Tetrahydrobenzo[b] tandfonline.comnih.govnaphthyridine derivatives have been developed as potent and highly selective PDE5 inhibitors. nih.gov For example, a rigidified analog of a quinoline-based inhibitor, a tetrahydrobenzo[b] tandfonline.comnih.govnaphthyridine, demonstrated an IC50 of 0.056 nM for PDE5. nih.gov

Table 3: PDE5 Inhibitory Activity of a Tetrahydrobenzo[b] tandfonline.comnih.govNaphthyridine Analog

| Compound Scaffold | PDE5 IC50 (nM) | Reference |

| Tetrahydrobenzo[b] tandfonline.comnih.govnaphthyridine | 0.056 | nih.gov |

There is currently limited specific information available in the searched literature regarding the inhibition of Monoamine Oxidase (MAO) by 8-Bromo-5-chloro-1,6-naphthyridine or its direct analogs.

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor that plays a modulatory role in glutamatergic synaptic transmission. nih.gov Antagonists of the mGlu5 receptor are being investigated for their potential in treating various central nervous system disorders. nih.gov Several series of aryl naphthyridine analogs have been identified as potent and selective mGlu5 receptor antagonists. nih.govresearchgate.net These compounds have demonstrated pharmacological activity both in vitro and in vivo, highlighting the potential of the naphthyridine scaffold in the development of new treatments for neurological and psychiatric conditions. nih.gov

DNA Interaction and Replication Inhibition

Naphthyridine derivatives have demonstrated the ability to interact with DNA and inhibit its replication, a mechanism that underpins some of their therapeutic effects. ontosight.ai For instance, certain 1,8-naphthyridine (B1210474) derivatives have been shown to block bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme for the process. mdpi.com This mode of action is also observed in some fluoroquinolone antibiotics that feature a naphthyridine core. nih.gov While direct studies on this compound's interaction with DNA are not extensively detailed in the provided results, the broader class of naphthyridines is known to exert its biological effects through such mechanisms. The potential for these compounds to intercalate into the DNA helix or bind to enzymes involved in DNA replication, such as topoisomerases, is a key area of investigation. ontosight.ainih.gov

In the context of viral infections, inhibitors of DNA synthesis have been used to block the maturation of viral genomes. nih.govnih.gov For example, the compound 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (B57391) riboside (BDCRB) has been utilized to halt the formation of new human cytomegalovirus genomes by allowing the accumulation of concatemeric DNA. nih.gov This highlights the potential for compounds that interfere with DNA replication to act as antiviral agents.

HIV-1 Integrase Inhibition

A notable application of naphthyridine derivatives is in the development of inhibitors for HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov Raltegravir, a marketed anti-HIV drug, is an example of an 8-hydroxy-1,6-naphthyridine derivative that functions as an HIV integrase inhibitor. nih.gov This demonstrates the potential of the 1,6-naphthyridine scaffold in designing potent antiviral agents targeting this specific enzyme. The structural features of these compounds allow them to chelate divalent metal cations within the active site of the integrase, thereby blocking its function.

Therapeutic Area Exploration

The diverse biological activities of 1,6-naphthyridine derivatives have prompted their exploration in various therapeutic areas. ontosight.aiontosight.ai

Oncology Research: Cytotoxic and Antineoplastic Activities

Naphthyridine derivatives have shown promise as anticancer agents. mdpi.comresearchgate.net Some benzo[b] Current time information in Pasuruan, ID.nih.govnaphthyridine derivatives have exhibited antiproliferative and cytotoxic activities against various cancer cell lines. mdpi.com The mechanism of action for their anticancer effects can be multifaceted, including the inhibition of enzymes crucial for cancer cell growth and proliferation. ontosight.ai The structural modifications on the naphthyridine core can significantly influence their cytotoxic potency and selectivity towards cancer cells.

Neurological Disorders: Alzheimer's Disease and Depression

The 1,6-naphthyridine scaffold has been investigated for its potential in treating neurological disorders. For instance, certain derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Pasuruan, ID.nih.govnaphthyridines have been identified as monoamine oxidase B (MAO-B) inhibitors. mdpi.com MAO-B inhibitors are a class of drugs used in the management of Parkinson's disease and have been explored for their potential in treating depression and Alzheimer's disease. The ability of these compounds to inhibit MAO-B suggests a potential therapeutic application in these neurological conditions. mdpi.com

Infectious Diseases: Antiviral and Antibacterial Applications

The 1,6-naphthyridine core is a key structural motif in various antimicrobial agents. ontosight.aiontosight.ai As previously mentioned, their ability to inhibit DNA replication is a primary mechanism for their antibacterial activity. mdpi.com Derivatives of 1,8-naphthyridine have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting their potential use as adjuvants in antibacterial therapy. nih.gov

In the realm of antiviral research, beyond HIV-1 integrase inhibition, naphthyridine derivatives have been explored for their activity against other viruses. mdpi.com The inhibition of viral DNA or RNA synthesis and other essential viral enzymes are potential mechanisms for their antiviral effects. nih.govnih.gov

Other Potential Therapeutic Applications

The versatility of the 1,6-naphthyridine scaffold extends to other potential therapeutic areas. Research has indicated that derivatives of this heterocyclic system may possess anti-osteoporotic, antimalarial, and anti-allergic activities. nih.gov For example, some 1,8-naphthyridine derivatives have been reported to have antiallergic properties. nih.gov Further investigation into the structure-activity relationships of these compounds could lead to the development of novel therapeutic agents for a range of diseases.

Preclinical Studies and in Vitro/in Vivo Efficacy

Cell-Based Assays and Cytotoxicity Profiling

No information is available in the public domain regarding the performance of 8-Bromo-5-chloro-1,6-naphthyridine in cell-based assays or its cytotoxicity profile against any cell line.

Efficacy in Disease Models (e.g., mouse models of Alzheimer's Disease)

There are no published studies detailing the efficacy of this compound in any animal models of disease, including but not limited to Alzheimer's disease.

Selectivity and Off-Target Effects

Information regarding the selectivity of this compound for any biological target or its potential off-target effects is not available in published literature.

Future Directions and Research Gaps

Development of Novel Synthetic Routes for Complex Derivatives

The foundation for creating diverse chemical libraries for biological screening lies in the development of robust and versatile synthetic methodologies. For 8-Bromo-5-chloro-1,6-naphthyridine, which is accessible from 8-Bromo-1,6-naphthyridin-5(6H)-one, future synthetic efforts should focus on leveraging the reactivity of the bromine and chlorine substituents to introduce complexity and diversity. researchgate.netchemicalbook.com

Key areas for synthetic exploration include:

Cross-Coupling Reactions: The bromo and chloro groups on the naphthyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, respectively. The differential reactivity of the C-Br versus C-Cl bond could potentially be exploited for selective, sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring system facilitates SNAr reactions, particularly at the 5-position (bearing the chloro substituent). This provides a pathway for the introduction of various nucleophiles, including alkoxides, thiolates, and amines, to generate a library of analogs with diverse physicochemical properties.

Domino and Multicomponent Reactions: The development of one-pot multicomponent or domino reactions starting from simpler precursors to construct highly substituted 1,6-naphthyridine (B1220473) cores would be a significant advancement. Such strategies offer increased efficiency and atom economy compared to traditional multi-step syntheses.

A significant research gap exists in the systematic exploration of these synthetic strategies specifically for this compound to build a comprehensive library of derivatives for biological evaluation.

Exploration of New Biological Targets and Therapeutic Applications

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com While specific biological data for this compound is not extensively reported, the known activities of related compounds suggest promising avenues for investigation.

Future research should target the following areas:

Oncology: Derivatives of the 1,6-naphthyridine scaffold have shown potential as inhibitors of key oncogenic kinases such as c-Met and Fibroblast Growth Factor Receptor 4 (FGFR4). rsc.orgresearchgate.net A focused screening of this compound derivatives against a panel of cancer-related kinases is a logical next step.

Infectious Diseases: The broader naphthyridine class has a well-established history in the development of antibacterial agents. nih.gov Furthermore, certain 1,6-naphthyridine derivatives have demonstrated potent activity against human cytomegalovirus (HCMV). mdpi.com Investigating the antibacterial and antiviral potential of this compound analogs is a promising research direction.

Neurodegenerative Diseases: Some benzo[b] rsc.orgnih.govnaphthyridine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), a target relevant to the treatment of Parkinson's disease. mdpi.com Exploring the potential of this compound derivatives to modulate targets in the central nervous system warrants investigation.

HIV-1 Integrase Inhibition: 5-aminosubstituted 8-hydroxy- rsc.orgnih.gov-naphthyridine-7-carboxamide derivatives have been identified as potent inhibitors of HIV-1 integrase. This suggests that appropriate functionalization of the this compound core could lead to novel anti-HIV agents.

A major research gap is the lack of comprehensive biological screening of this compound and its simple derivatives to identify initial lead compounds for these and other therapeutic areas.

Mechanistic Insights at the Molecular Level

Understanding how a molecule interacts with its biological target is fundamental for rational drug design. For derivatives of this compound, future research should aim to elucidate their mechanisms of action at a molecular level.

Key research activities would include:

Molecular Modeling and Docking Studies: Computational methods can be employed to predict the binding modes of this compound derivatives within the active sites of potential biological targets. This can help to prioritize the synthesis of compounds with a higher likelihood of activity.

X-ray Crystallography: Obtaining co-crystal structures of active derivatives bound to their target proteins would provide definitive evidence of the binding mode and key molecular interactions. This information is invaluable for structure-based drug design efforts to enhance potency and selectivity.

Biophysical and Biochemical Assays: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and enzyme kinetics assays can be used to quantify the binding affinity and inhibitory activity of the compounds, providing crucial data for establishing structure-activity relationships (SAR).

Currently, there is a clear absence of published mechanistic studies for this compound, representing a significant gap in our understanding of its potential as a pharmacologically active scaffold.

Addressing Challenges in Drug Development (e.g., metabolic stability, aqueous solubility)

The translation of a promising lead compound into a clinical candidate requires overcoming numerous hurdles related to its pharmacokinetic and physicochemical properties. For halogenated heterocyclic compounds like this compound, metabolic stability and aqueous solubility are often key challenges.

Future research should focus on:

Metabolic Stability Studies: In vitro assays using liver microsomes or hepatocytes can identify the primary sites of metabolism on the this compound scaffold. Common metabolic pathways for such compounds include oxidation of the aromatic rings and dehalogenation. Once metabolically labile "soft spots" are identified, synthetic modifications can be made to block these positions, for instance, by introducing fluorine atoms or other metabolically robust groups.

Improving Aqueous Solubility: The planar, aromatic nature of the naphthyridine core can lead to poor aqueous solubility, which can limit bioavailability. Strategies to address this include the introduction of polar functional groups (e.g., hydroxyl, amino, or short polyethylene (B3416737) glycol chains) or ionizable groups (e.g., carboxylic acids or basic amines) to the scaffold. The formation of soluble salts is another common approach.

Prodrug Approaches: Designing prodrugs that are converted to the active compound in vivo can be an effective strategy to improve solubility and other drug-like properties.

Q & A

Q. What methodologies resolve contradictions in reported reaction yields or pathways?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-HRMS for purity, 2D NMR for structure). Replicate literature protocols exactly (e.g., sealed vs. open systems in POCl₃ reactions). Publish negative results to clarify reproducibility gaps .

Methodological Recommendations

- Triangulation : Combine spectroscopic (NMR, HRMS), crystallographic, and computational data for robust structural assignments .

- Pilot Studies : Screen reaction conditions (temperature, catalyst loading) in small batches before scaling .

- Open Science : Share synthetic protocols and analytical data in public repositories (e.g., ChemRxiv) to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。